molecular formula C6H3Cl3 B151690 1,3,5-Trichlorobenzene CAS No. 108-70-3

1,3,5-Trichlorobenzene

Cat. No. B151690
CAS RN: 108-70-3
M. Wt: 181.4 g/mol
InChI Key: XKEFYDZQGKAQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trichlorobenzene (1,3,5-TCB) is a chlorinated derivative of benzene where three chlorine atoms are substituted at the 1st, 3rd, and 5th positions of the benzene ring. This compound is a starting material for various chemical syntheses and has been studied for its physical and chemical properties, as well as its reactivity in different chemical reactions .

Synthesis Analysis

The synthesis of 1,3,5-TCB derivatives and related compounds has been explored in several studies. For instance, 1,3,5-tris(hydrogensulfato) benzene (THSB) was synthesized from phloroglucinol and chlorosulfonic acid, which was then used as a catalyst for the synthesis of pyrazol derivatives . Another study reported the synthesis of 1,3,5-trilithiobenzene from 1,3,5-tribromobenzene, which was then used to prepare magnesium, mercury, and tin derivatives . Additionally, a triamine monomer based on 1,3,5-TCB was synthesized for the production of hyperbranched polyimides .

Molecular Structure Analysis

The molecular structure of 1,3,5-TCB has been characterized using various techniques. Crystallographic data for 1,3,5-TCB at 293 K revealed its orthorhombic structure with specific cell dimensions and density . The structure of 1,3,5-tris(chloromercurio)benzene, a derivative of 1,3,5-TCB, was confirmed by X-ray crystallography .

Chemical Reactions Analysis

1,3,5-TCB undergoes various chemical reactions, including reductive dechlorination, which can lead to the formation of monochlorobenzene via dichlorobenzenes in anaerobic conditions . A new method for dechlorination of trichlorobenzenes using palladium on carbon support and solid hydrazine hydrochloride has been developed, which is efficient and can be reused for several cycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-TCB and its derivatives have been extensively studied. For example, hyperbranched polyimides based on 1,3,5-TCB exhibit good solubility in common organic solvents and high thermal stability, with glass transition temperatures ranging from 230 to 260 °C . The polymorphism of 1,3,5-triaroylbenzenes has been investigated, revealing different network architectures and thermochemical properties . Additionally, the mesomorphic behavior of liquid crystalline 1,3,5-triazines incorporating azobenzene sub-units was studied, showing the formation of nematic and smectic phases .

Scientific Research Applications

1. Environmental Pollutant Treatment

1,3,5-Trichlorobenzene has been studied as a model pollutant in environmental research. Research by Wang et al. (2015) examined its catalytic oxidation behavior, demonstrating the importance of molecular structure in its treatment. This suggests its potential use in environmental pollutant degradation studies.

2. Dechlorination Research

The substance has been the subject of dechlorination studies. For instance, Rodríguez & Lafuente (2002) developed a method for its dechlorination using palladium on carbon support, which could be relevant in environmental remediation.

3. Crystallography and Material Science

In crystallography, the molecular structure of 1,3,5-Trichlorobenzene has been determined through X-ray diffraction and other methods. Research by Belaaraj et al. (1984) and others contribute to the understanding of its crystal structure, which is essential in material science and chemistry.

4. Analytical Chemistry

In analytical chemistry, techniques have been developed for determining its presence in environmental samples. For example, Yong-zhong (2012) used GC-MS for its determination in water, highlighting its role in environmental monitoring.

5. Photoluminescence Studies

The substance has been used in studies related to photoluminescence. Liu et al. (2014) explored its use as a shape and luminescence tuner in the fabrication of nano/microcrystals, indicating its application in materials research.

6. Solubility and Thermodynamics

Its solubility and dissolution thermodynamics in various solvents have been thoroughly investigated. Li et al. (2016) provided insights into its solubility characteristics, relevant in chemical engineering and formulation science.

7. Waste Management

In waste management and environmental studies, the effects of 1,3,5-Trichlorobenzene solidified in cement have been studied by Riaz & Zamorani (1989), providing valuable information on its stability and leaching properties in waste forms.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be hazardous to the environment, with special attention given to fish .

Future Directions

1,3,5-Trichlorobenzene can be used to synthesize Bis (3,5-dichloro-4-pyridyl) (2,4,6-trichlorophenyl)methyl radical, a stable, photoluminescent organic radical . It can also be used in the production of solution-processable graphene quantum dots as light absorbers for photovoltaics .

properties

IUPAC Name

1,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEFYDZQGKAQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026195
Record name 1,3,5-Trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1,3,5-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Trichlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2777
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-TRICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-Trichlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2777
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3,5-TRICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-TRICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Record name 1,3,5-TRICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-Trichlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2777
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3,5-TRICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

1,3,5-Trichlorobenzene

Color/Form

Needles, White crystals, Long needles

CAS RN

108-70-3, 63697-19-8
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-Trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trichlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-trichloro-, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-trichlorobenzene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name s-Trichlorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3,5-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-TRICHLOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS4M0BX3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3,5-TRICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C
Record name 1,3,5-TRICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-TRICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3,5-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

To carry out the process according to the invention, the formic acid and the aluminum trichloride are added to the trichlorobenzene which has initially been introduced, and the mixture in the reactor is warmed to the desired temperature in the absence of moisture. The reaction mixture is worked up by filtering it off from the catalyst, washing the residue neutral with water, and distilling the filtrate in the customary manner to isolate the pure 1,3,5-trichlorobenzene. The non- isomerized trichlorobenzenes, which are obtained, for example, as a distillation residue, can be recycled to the isomerization. By this measure, the yield of 1,3,5-trichlorobenzene can be further increased.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trichlorobenzene
Reactant of Route 2
1,3,5-Trichlorobenzene
Reactant of Route 3
1,3,5-Trichlorobenzene
Reactant of Route 4
1,3,5-Trichlorobenzene
Reactant of Route 5
1,3,5-Trichlorobenzene
Reactant of Route 6
1,3,5-Trichlorobenzene

Citations

For This Compound
4,370
Citations
R Li, J Wang, R Xu, C Du, S Han… - Journal of Chemical & …, 2016 - ACS Publications
The solubility of 1,3,5-trichlorobenzene in n-propanol, isopropyl alcohol, n-butanol, isobutyl alcohol, cyclohexane, toluene, ethyl acetate, and acetone were obtained experimentally in …
Number of citations: 30 pubs.acs.org
HJ Milledge, LM Pant - Acta Crystallographica, 1960 - scripts.iucr.org
CGH.~ CI.~, C6H.~ Br.~ are isomorphous, P212121 with Z= 4. The structure is of a layer type, the molecules being planar and inclined at about _+ 27 to (001). The mean thermal …
Number of citations: 78 scripts.iucr.org
M Riaz, E Zamorani - Cement and Concrete Research, 1989 - Elsevier
As part of the chemical waste Project-Environment Programme, leaching experiments have been carried out on 1,3,5-trichlorobenzene solidified in cement. The release of 1,3,5-TCB in …
Number of citations: 10 www.sciencedirect.com
X Chen, A Christopher, JP Jones, SG Bell… - Journal of biological …, 2002 - ASBMB
We reported previously that the F87W/Y96F/V247L mutant of cytochrome P-450cam (CYP101) fromPseudomonas putida catalyzed the rapid oxidation of lightly chlorinated benzenes, …
Number of citations: 90 www.jbc.org
X Ma, S Uddin - Nanomaterials, 2013 - mdpi.com
The strong affinity of carbon nanotubes (CNTs) to environmental contaminants has raised serious concern that CNTs may function as a carrier of environmental pollutants and lead to …
Number of citations: 12 www.mdpi.com
JP Maier, O Marthaler - Chemical Physics, 1978 - Elsevier
Emission spectra of the radical cations of 1,3-dichlorobenzene, 1,4-dichlorobenzene-h 4 (and -d 4 ), and 1,3,5-trichlorobenzene, excited in the gas phase by controlled electron impact, …
Number of citations: 68 www.sciencedirect.com
TH Duan, L Adrian - Biodegradation, 2013 - Springer
Bacterial cultures were enriched from sediments in Germany and Vietnam reductively dechlorinating hexachlorobenzene and the highly persistent 1,3,5-trichlorobenzene to …
Number of citations: 15 link.springer.com
Y Itoh, T Kaneko, E Akahane, H Shirai… - Bulletin of environmental …, 2005 - core.ac.uk
MATERIALS AND METHODS Polychlorobenzenes (DCB, TCB, TeCB)(reagent grade) and polychlorobiphenyls (TCBP, TeCBP)(analytical standard) were purchased from Tokyo Kasei (…
Number of citations: 4 core.ac.uk
PR van der Linde, JC van Miltenburg… - Journal of Chemical & …, 2005 - ACS Publications
The heat capacities of 1,4-dichlorobenzene, 1,4-dibromobenzene, and 1,3,5-trichlorobenzene from 5 K to 380 K and 1,3,5-tribromobenzene from 5 K to 410 K were measured by …
Number of citations: 21 pubs.acs.org
V Birke, C Schütt, H Burmeier, WKL Ruck - Fresenius Environ …, 2011 - researchgate.net
MC reactions to dehalogenate polyhalogenated hazardous compounds have received a significantly growing interest over the last two decades, because they enable destruction of …
Number of citations: 17 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.